2-(Methoxymethyl)-3-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138219-48-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(methoxymethyl)-3-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
DWFRUJYZMDCRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)COC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Methoxymethyl 3 Methylphenol and Its Precursors
Convergent and Linear Synthesis Strategies for 2-(Methoxymethyl)-3-methylphenol
The construction of this compound can be approached through two primary strategic frameworks: linear and convergent synthesis.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential addition of functional groups to a starting material. | Conceptually simpler to design. | Overall yield can be low in long sequences. |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields, more efficient for complex molecules. | May require more complex initial planning and synthesis of fragments. |
Direct Functionalization Approaches of Substituted Phenols
The direct functionalization of a pre-existing phenol (B47542), such as 3-methylphenol (m-cresol), is a highly attractive and atom-economical approach to introduce the desired methoxymethyl group at the ortho-position. The hydroxyl group of the phenol can act as a directing group, influencing the position of incoming electrophiles. Both the hydroxyl and methyl groups are ortho-, para-directing; therefore, achieving exclusive ortho-substitution to the hydroxyl group and adjacent to the methyl group requires careful selection of reaction conditions to control regioselectivity.
Recent advances in catalysis have provided powerful tools for the selective ortho-functionalization of phenols. Transition-metal catalysis, in particular, has been shown to be effective. rsc.org For instance, copper-catalyzed reactions of free phenols with α-aryl-α-diazoesters have demonstrated high efficiency for ortho-C–H bond functionalization. nih.gov While this specific reaction introduces an alkyl group, the underlying principle of using a metal catalyst to direct substitution to the ortho position is a key concept that could be adapted for methoxymethylation.
Brønsted acid catalysis also presents a viable strategy for the ortho-selective functionalization of phenols under mild conditions. nih.gov These reactions often proceed through intermediates where the phenol's hydroxyl group interacts with the catalyst, thereby activating the ortho-positions for electrophilic attack.
Derivatization from Ortho- and Meta-Substituted Phenols
The synthesis of this compound can be envisioned starting from either ortho-cresol (2-methylphenol) or meta-cresol (3-methylphenol).
Starting with m-cresol (B1676322) (3-methylphenol) is the most direct precursor. The challenge lies in the regioselective introduction of the methoxymethyl group at the C2 position. The hydroxyl and methyl groups are both ortho, para-directing. The positions ortho to the hydroxyl group are C2 and C6, and the positions ortho to the methyl group are C2 and C4. Therefore, the C2 position is activated by both groups, making it a likely site for electrophilic substitution. However, the C4 and C6 positions are also activated, which could lead to a mixture of products.
Starting with o-cresol (B1677501) (2-methylphenol) would require the introduction of a hydroxyl group at the C3 position and a methoxymethyl group at the C1 position of a different starting material, which is a more complex and less direct route. Therefore, derivatization from m-cresol is the more logical and efficient pathway.
Strategic Introduction of the Methoxymethyl Group
The introduction of the methoxymethyl (MOM) group is a common strategy in organic synthesis, often used as a protecting group for alcohols and phenols. masterorganicchemistry.com This transformation can be achieved through several methods.
Williamson Ether Synthesis Applications for Methoxymethyl Ethers
The Williamson ether synthesis is a robust and widely used method for the formation of ethers, including methoxymethyl ethers. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.org
In the context of synthesizing this compound, 3-methylphenol would first be treated with a suitable base to form the corresponding phenoxide. This phenoxide would then be reacted with a methoxymethylating agent like chloromethoxymethane.
Reaction Scheme:
Deprotonation: 3-methylphenol is treated with a base (e.g., sodium hydride) to form sodium 3-methylphenoxide.
Nucleophilic Substitution: The resulting phenoxide reacts with chloromethoxymethane to yield this compound (among other isomers) and sodium chloride.
A significant challenge in this approach is controlling the regioselectivity, as the phenoxide could potentially be methoxymethylated at the C2, C4, or C6 positions.
Utilization of Chloromethoxymethane and Sodium Hydride for Methoxymethyl Protection
The combination of chloromethoxymethane (MOM-Cl) and a strong, non-nucleophilic base like sodium hydride (NaH) is a classic and effective method for the methoxymethylation of alcohols and phenols. masterorganicchemistry.com Sodium hydride deprotonates the phenol to generate the highly nucleophilic phenoxide, which then readily reacts with MOM-Cl. youtube.com
While this method is efficient for forming the O-methoxymethylated product, its application for direct C-methoxymethylation is not standard. The reaction typically occurs on the oxygen atom. To achieve C-alkylation, a Friedel-Crafts-type reaction would be necessary, which often requires a Lewis acid catalyst and can lead to a mixture of ortho and para products.
A process for the methoxymethylation of phenolic hydroxyl groups using dimethoxymethane (B151124) and an acid catalyst has also been described as a safer alternative to the potentially carcinogenic chloromethyl methyl ether. google.com
Transition-Metal-Free Access to Benzyl (B1604629) Ethers through Cross-Dehydrogenative Coupling
While not a direct method for methoxymethylation, transition-metal-free cross-dehydrogenative coupling (CDC) reactions represent an emerging and powerful strategy for forming C-C and C-heteroatom bonds. These reactions avoid the need for pre-functionalized starting materials. For instance, the ortho-functionalization of phenols has been achieved using a transition-metal-free protocol with an oxidant. rsc.org
Precursor Synthesis and Transformation Pathways
The synthesis of this compound relies on the effective preparation and subsequent transformation of key phenolic intermediates. These precursors provide the foundational chemical structures that are then modified to yield the final product.
Preparation of Key Phenolic Intermediates
The primary precursors for the synthesis of this compound are 2-hydroxy-3-methylbenzaldehyde (B1203309) and 2-methoxy-3-methylphenol (B1664559). The methodologies for their synthesis are well-established.
2-Hydroxy-3-methylbenzaldehyde: This aldehyde can be synthesized from ortho-cresol through formylation reactions. One common method is the Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution. researchgate.netresearchgate.net Another approach involves the reaction of o-cresol with formaldehyde (B43269) in the presence of an anhydrous tin(IV) chloride catalyst, which has been reported to produce 2-hydroxy-3-methylbenzaldehyde with a yield of 85%. mdma.ch The Lederer-Manasse reaction, which employs formaldehyde and a base like calcium hydroxide, is also a viable route for the hydroxymethylation of phenols, which can then be oxidized to the aldehyde. mdma.ch A simple and regioselective method for the ortho-formylation of phenols uses anhydrous magnesium dichloride and paraformaldehyde in tetrahydrofuran, followed by heating. orgsyn.org
2-Methoxy-3-methylphenol: This phenolic intermediate, also known as 3-methylguaiacol, can be prepared through several synthetic routes. nih.gov One common method is the selective demethylation of 2,6-dimethoxytoluene. chemicalbook.com It is also identified as a thermal degradation product of lignans. mdma.ch
| Precursor | Starting Material | Reaction Type | Key Reagents | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-3-methylbenzaldehyde | o-Cresol | Reimer-Tiemann | CHCl3, base | 43% | researchgate.net |
| 2-Hydroxy-3-methylbenzaldehyde | o-Cresol | Formylation | Formaldehyde, SnCl4 | 85% | mdma.ch |
| 2-Hydroxy-3-methylbenzaldehyde | 2-Bromophenol | ortho-Formylation | Anhydrous MgCl2, Paraformaldehyde, THF | 80-81% | orgsyn.org |
| 2-Methoxy-3-methylphenol | 2,6-Dimethoxytoluene | Demethylation | - | - | chemicalbook.com |
Reductive Etherification Protocols in Related Phenol Synthesis
Reductive etherification provides a direct route to ethers from carbonyl compounds and alcohols. This methodology is pertinent to the synthesis of this compound, potentially from 2-hydroxy-3-methylbenzaldehyde and methanol (B129727). The process generally involves the in-situ formation of a hemiacetal from the aldehyde and alcohol, which is then reduced to the corresponding ether.
Various catalytic systems have been developed for this transformation. A well-defined cationic ruthenium-hydride complex has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols in water, using molecular hydrogen as the reducing agent. organic-chemistry.org Another approach employs an iron(III) and silyl (B83357) chloride co-catalyzed system for the reductive etherification of carbonyls with triethylsilane as the reducing agent. organic-chemistry.org This method is effective for a range of aldehydes and ketones, affording both symmetrical and unsymmetrical ethers under mild conditions. organic-chemistry.org Facile reductive etherification can also be achieved using triethylsilane and alkoxytrimethylsilane catalyzed by iron(III) chloride. organic-chemistry.org
| Catalyst System | Reducing Agent | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Cationic Ru-H complex | H2 | Water | Highly chemoselective. | organic-chemistry.org |
| Iron(III) oxo acetate (B1210297) / Chloro(trimethyl)silane | Triethylsilane | Ethyl acetate | Mild, ambient temperature conditions. | organic-chemistry.org |
| Iron(III) chloride | Triethylsilane / Alkoxytrimethylsilane | - | Good to excellent yields for benzyl and allyl ethers. | organic-chemistry.org |
Demethylation Strategies for Methoxy-Substituted Phenol Precursors
The cleavage of aryl methyl ethers is a crucial step in the synthesis of many phenolic compounds. This is particularly relevant for the synthesis of this compound from a methoxy-substituted precursor.
Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers under mild conditions, often at room temperature or below. mdma.chcommonorganicchemistry.com The reaction typically proceeds by the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. mdma.ch This method is advantageous as it often avoids the harsh conditions required by other reagents and is compatible with various functional groups. orgsyn.orgresearchgate.net For complete cleavage, it is generally advised to use one mole of BBr₃ per ether group, with additional equivalents for other Lewis basic functional groups in the molecule. mdma.ch
Hydrogen bromide (HBr), usually in acetic acid, is another classic reagent for cleaving aryl methyl ethers, although it often requires elevated temperatures. commonorganicchemistry.com
| Reagent | Typical Conditions | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Boron Tribromide (BBr3) | DCM, 0°C to room temperature | Mild conditions, high efficiency. | Stoichiometric amounts required. mdma.ch | commonorganicchemistry.comcommonorganicchemistry.com |
| Hydrogen Bromide (HBr) | Acetic acid, elevated temperatures | Readily available. | Harsh conditions, lower functional group tolerance. commonorganicchemistry.com | commonorganicchemistry.com |
Catalytic methods for demethylation are also being explored as greener alternatives. Palladium-catalyzed methylation of aryl boronate esters with methyl iodide has been reported, suggesting the reverse reaction, demethylation, is mechanistically plausible under certain catalytic conditions. nih.govescholarship.org These reactions often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.gov Palladium catalysts have also been developed for the direct synthesis of methyl aryl ethers from aryl halides and methanol, indicating the potential for reversible C-O bond formation. nih.govorganic-chemistry.org While direct catalytic demethylation of simple aryl methyl ethers is less common, related transformations suggest the feasibility of such an approach.
Nucleophilic Aromatic Substitution Mechanisms in Aryloxy Phenol Formation
The formation of aryloxy phenols, or diaryl ethers, often proceeds via nucleophilic aromatic substitution (SNAr). A classic example is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov
The mechanism of the Ullmann ether synthesis is thought to involve a copper(I) alkoxide, which reacts with the aryl halide. wikipedia.org The reaction can proceed through different pathways, including an anionic pathway involving a five-coordinate copper(III) intermediate. nih.gov Ligands play a crucial role in accelerating the reaction, with various diamine and acetylacetonate (B107027) ligands being effective. wikipedia.orgacs.org The choice of solvent and base is also critical, with polar aprotic solvents like DMF or DMSO and bases such as cesium carbonate being commonly used. nih.govacs.org
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Copper(I) salts (e.g., Cu2O, CuI) or in-situ generated Cu(I). | wikipedia.orgnih.govacs.org |
| Ligands | Diamines, acetylacetonates (B15086760), N-(Naphthalen-1-yl)-N'-alkyl oxalamides. | wikipedia.orgorganic-chemistry.org |
| Solvents | Polar aprotic solvents (e.g., DMF, DMSO, NMP). | wikipedia.orgnih.gov |
| Base | Inorganic bases like Cs2CO3, K2CO3, KOH. | wikipedia.orgnih.govacs.org |
Ullmann Coupling Reactions for Aryl-Oxygen Bond Formation
The Ullmann condensation, a copper-catalyzed reaction, is a classic and versatile method for the formation of aryl-oxygen bonds, leading to the synthesis of diaryl ethers and other substituted phenols. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide (DMF). wikipedia.org The classic Ullmann ether synthesis, for instance, involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org
Modern advancements have led to the development of milder and more efficient Ullmann-type reactions. The use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates has significantly improved the reaction conditions. wikipedia.org For example, copper-catalyzed O-arylation of phenols with aryl iodides and bromides can now be performed under milder conditions in DMSO with K₃PO₄ using picolinic acid as a ligand for copper. nih.gov This method exhibits high functional group tolerance and is effective for creating sterically hindered diaryl ethers. nih.gov
The mechanism of the Ullmann condensation involves the in-situ formation of a copper(I) species which then reacts with the aryl halide. organic-chemistry.org For C-O coupling, a copper(I) alkoxide is formed, which then reacts with the aryl halide in a metathesis reaction to yield the aryl ether and a copper halide. wikipedia.org
Table 1: Ligands and Conditions in Copper-Catalyzed O-Arylation of Phenols
| Ligand | Copper Source | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Picolinic acid | CuI | K₃PO₄ | DMSO | Mild conditions, tolerates various functional groups. | nih.gov |
| 1H-imidazole-4-carboxylic acid | Cu₂O | - | - | Low catalyst loading (1 mol%), suitable for industrial application. | nih.gov |
| (2-Pyridyl)acetone | - | - | - | Effective for coupling with (hetero)aryl chlorides. | nih.gov |
| Pyridine-2-aldoxime | - | - | Water | Facilitates hydroxylation of 2-chlorobenzoic acid. | nih.gov |
Catalytic Approaches in the Synthesis of this compound and Analogues
Catalysis plays a pivotal role in the synthesis of phenol derivatives, offering pathways with high selectivity and efficiency. These methods include metal-catalyzed cross-coupling reactions, asymmetric catalysis for producing chiral phenols, and biocatalytic transformations.
Transition-metal-catalyzed cross-coupling reactions are fundamental for the derivatization of phenols. nih.gov Both palladium and copper catalysts are effective, with copper being more favorable for aryl bromides and iodides, while palladium is often required for aryl chlorides. nih.gov These reactions typically necessitate a ligand and are often carried out in solvents like DMSO/H₂O or water. nih.gov
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron reagent and an organohalide, is a highly efficient method for forming aryl-aryl bonds and can be adapted for phenol derivatization. acs.org The reaction is valued for its mild conditions and broad functional group compatibility. acs.org
Copper-catalyzed reactions, reminiscent of the Ullmann condensation, have also been extensively developed. For instance, copper(II) chloride in the presence of triphenylphosphine (B44618) can catalyze the ortho-acylation of phenols with aryl aldehydes. rsc.org The use of copper nanoparticles has also emerged as an effective catalytic system for O-arylation reactions. mdpi.comresearchgate.net
Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules with high enantioselectivity. numberanalytics.com In the context of phenol synthesis, this approach is crucial for producing optically active phenolic compounds, which are important structural motifs in many natural products and pharmaceuticals. rsc.org
One notable method is the rhodium-catalyzed asymmetric conjugate arylation using hydroxylated arylboronic acids. rsc.orgrsc.org This technique allows for the synthesis of diverse chiral phenols with low catalyst loading, high reactivity, and excellent enantioselectivity. rsc.orgrsc.org Another approach involves the catalytic asymmetric dearomatization of phenols. For example, a chiral phosphoric acid can catalyze the C4-regiospecific aminative dearomatization of phenols with azodicarboxylates, yielding aza-quaternary carbon cyclohexadienones with high enantioselectivity. acs.org Similarly, copper-catalyzed intermolecular asymmetric propargylic dearomatization of phenol derivatives provides optically active cyclohexadienone derivatives. rsc.org
Table 2: Asymmetric Catalysis Methods for Phenol Derivatives
| Catalyst System | Reaction Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Rhodium/Chiral Diene Ligand | Asymmetric Conjugate Arylation | Chiral Phenols | Low catalyst loading, high enantioselectivity, recyclable catalyst. | rsc.orgrsc.org |
| Chiral Phosphoric Acid | Aminative Dearomatization | Aza-quaternary Carbon Cyclohexadienones | High yields and excellent enantioselectivities. | acs.org |
| Copper/Chiral Tridentate Ketimine P,N,N-Ligand | Asymmetric Propargylic Dearomatization | Optically Active Cyclohexadienone Derivatives | Excellent chemo-, regio-, and enantioselectivities. | rsc.org |
Biocatalysis offers a green and highly selective alternative for chemical transformations. In the context of phenol derivatives, enzymatic reactions can perform specific modifications under mild conditions. One such transformation is the oxidative demethylation of methoxylated phenols.
The enzyme vanillyl-alcohol oxidase, a covalent flavoprotein, has been studied for its ability to catalyze the oxidative demethylation of 4-(methoxymethyl)phenol. nih.govresearchgate.net The reaction proceeds through the formation of a p-quinone methide intermediate. nih.govresearchgate.net Studies using H₂¹⁸O have shown that the carbonylic oxygen atom in the product, 4-hydroxybenzaldehyde, originates from a water molecule. nih.gov The rate-determining step in this process involves the reduction of the flavin cofactor. nih.govresearchgate.net
Biocatalytic oxidative dearomatization of phenols using enzymes from natural product pathways is another powerful strategy. nih.govresearchgate.netthieme.de This method can produce ortho-quinol products with controlled site- and stereoselectivity, offering a scalable and robust route to complex molecules. nih.govresearchgate.net
Green Chemistry Considerations in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. researchgate.net Microwave-assisted synthesis is a key technology in this area, offering significant advantages over conventional heating methods.
Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes. ajrconline.orgnih.gov This rapid and uniform heating can lead to higher yields, increased product purity, and simplified work-up procedures. nih.govresearchgate.net
Microwave-assisted synthesis can be applied to a wide range of reactions relevant to the synthesis of phenol derivatives. For example, a one-pot, two-step microwave-assisted reaction has been developed for the synthesis of 4-(hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol derivatives. scientific.net This method involves the in-situ generation of azides followed by a cycloaddition reaction, all under microwave heating, which avoids the handling of potentially explosive intermediates and reduces reaction times. scientific.net
Other applications include the microwave-assisted Knoevenagel-Doebner condensation for synthesizing phenolic acids, frontiersin.org the aminoalkylation of phenols, thieme-connect.com and the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids. nih.gov These methods often proceed in greener solvents or even under solvent-free conditions, further enhancing their environmental credentials. nih.govasianpubs.orgajgreenchem.com
Table 3: Examples of Microwave-Assisted Reactions in Phenol Synthesis
| Reaction Type | Substrates | Key Advantages | Reference |
|---|---|---|---|
| One-pot azide (B81097) generation and cycloaddition | Alkyl/arylalkyl halides, alkynes | Avoids handling of explosive azides, reduced reaction time. | scientific.net |
| Knoevenagel-Doebner condensation | Phenolic aldehydes, malonic acid | High conversion rates (86-96%), reproducible. | frontiersin.org |
| Aminoalkylation | Phenols, β-aminocarbonates | Short reaction time (7 min), high yields (>90%). | thieme-connect.com |
| ipso-Hydroxylation/Bromination/Suzuki-Miyaura | Arylboronic acids | One-pot sequence, rapid (1-minute hydroxylation). | nih.gov |
| Oxidative coupling | Natural phenols | Eco-friendly, uses sustainable solvents like water. | cnr.it |
Photoinduced Reaction Pathways
Photochemical reactions offer a powerful tool for the formation of complex molecules, often providing unique reactivity patterns not achievable through thermal methods. The application of light energy can initiate reactions under mild conditions, sometimes obviating the need for harsh reagents. While direct photoinduced ortho-methoxymethylation of 3-methylphenol is not extensively documented, analogous photochemical transformations of phenols provide a conceptual framework for potential synthetic routes.
Phenoxy Radical Generation and Rearrangement
A key principle in the photochemistry of phenols is the homolytic cleavage of the O-H or O-R bond to generate a phenoxy radical. dtic.milnih.gov These highly reactive intermediates can then participate in a variety of transformations. acs.org One of the most well-known photo-reactions of phenol derivatives is the Photo-Fries rearrangement. wikipedia.org In this reaction, a phenolic ester, upon irradiation with UV light, undergoes intramolecular rearrangement to yield ortho- and para-hydroxy aryl ketones. slideshare.netsigmaaldrich.com The reaction proceeds through the formation of a phenoxy radical and an acyl radical, which recombine within a solvent cage. slideshare.net While this reaction traditionally involves acyl groups, the underlying principle of generating a phenoxy radical intermediate that can then be functionalized at a ring position is relevant.
A hypothetical photo-induced pathway for this compound could be envisioned starting from a suitable precursor. For instance, a molecule containing a photolabile group attached to the oxygen of 3-methylphenol could, upon irradiation, generate a 3-methylphenoxy radical. If a source of a methoxymethyl radical were present, a subsequent radical-radical coupling at the ortho position could potentially form the desired product.
Modern Photoredox Catalysis
More contemporary approaches utilize photoredox catalysis to achieve C-H functionalization. These methods use a photocatalyst that, when excited by visible light, can engage in single-electron transfer (SET) processes to generate reactive intermediates from organic substrates. For instance, combined ruthenium and photoredox catalysis has been successfully employed for the ortho-olefination of phenols. nih.gov In such a system, a directing group is often used to guide the functionalization to the desired position. One could foresee a strategy where 3-methylphenol is equipped with a transient directing group that facilitates a photoredox-catalyzed C-H activation at the C-2 position, followed by the introduction of a methoxymethyl group.
Another approach involves the light-driven arylation of phenols with aryl halides using di-t-butyl peroxide (DTBP) as an oxidant under blue LED irradiation, which proceeds without an external photocatalyst via a radical mechanism. rsc.org This highlights the potential for direct, light-induced C-H functionalization of phenols that could be adapted for alkylation.
Table 1: Examples of Photoinduced Reactions Relevant to Phenol Functionalization This table presents data from analogous systems as direct data for the target compound is not available.
| Reaction Type | Substrate | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Photo-Fries Rearrangement | Phenyl acetate | UV light, various solvents | o-Hydroxyacetophenone, p-Hydroxyacetophenone | Low to moderate | wikipedia.org |
| ortho-Olefination | o-(2-pyridyl)phenol | Ru(bpy)₃(PF₆)₂, visible light | ortho-olefinated phenol ethers | Good | nih.gov |
| Photoinduced Arylation | Phenol, Aryl halide | Di-t-butyl peroxide (DTBP), blue LEDs | Biphenols | Moderate to good | rsc.org |
Solvent-Free or Environmentally Benign Solvent Systems
The principles of green chemistry encourage the reduction or elimination of hazardous solvents from chemical processes. This has spurred the development of solvent-free reaction conditions and the use of environmentally benign solvent alternatives.
Solvent-Free Methodologies
Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, represents a truly solvent-free approach. rsc.org This technique has been successfully applied to the synthesis of various compounds, including the O-alkylation of phenols. For example, phenyl ethers have been prepared in good to excellent yields by simply grinding a mixture of a phenol, an alkyl bromide, anhydrous potassium carbonate, and an organic base catalyst in a mortar at room temperature. researchgate.net This solvent-free method is easy to handle and could be a viable green route for the synthesis of methoxymethyl phenyl ethers.
Another example is the synthesis of phenol-hydrazones, which are potential therapeutic agents, in a vibratory ball-mill from substituted organic hydrazines and phenol aldehydes with conversions exceeding 99% without by-products. researchgate.net These examples demonstrate the potential of mechanochemistry to drive reactions efficiently and cleanly without the need for bulk solvents.
Environmentally Benign Solvent Systems
When a solvent is necessary, green alternatives to traditional volatile organic compounds (VOCs) are highly sought after. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising media for chemical reactions.
Ionic Liquids (ILs) are organic salts with low melting points (typically below 100 °C) that exhibit negligible vapor pressure, high thermal stability, and excellent solvation properties. rsc.orgmdpi.com These features make them attractive "green" replacements for conventional solvents. ILs have been used as recyclable catalysts and media for the alkylation of phenol. researchgate.net For instance, imidazolium-based ILs have demonstrated high efficiency in the extraction of phenols, indicating strong interactions that could be leveraged in synthesis. mdpi.comscielo.br The choice of cation and anion can be tuned to optimize the properties of the IL for a specific reaction. rsc.org
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than that of the individual components. rsc.orgncsu.edu They share many of the beneficial properties of ILs but are often cheaper, less toxic, and biodegradable, with many being prepared from renewable resources like choline (B1196258) chloride and natural acids or even lignin-derived phenols. rsc.orgrsc.orgmdpi.com DESs have shown great potential in biomass processing, including lignin (B12514952) removal and the extraction of phenolic compounds. rsc.orgmdpi.comnih.gov Their ability to solubilize a wide range of organic and inorganic compounds makes them excellent candidates for reaction media in the synthesis of phenol derivatives. rsc.org
Table 2: Examples of Green Synthetic Methods for Phenol Alkylation This table presents data from analogous systems as direct data for the target compound is not available.
| Method | Substrate | Reagent/Catalyst | Solvent System | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Mechanochemistry | Phenols | Alkyl bromide, K₂CO₃, organic base | Solvent-Free | Grinding, Room Temp. | Good to excellent yields of phenyl ethers | researchgate.net |
| Ionic Liquid Catalysis | Phenol | tert-Butyl alcohol, Heteropolyanion-based IL | Ionic Liquid | 80 °C, 3 h | 93% phenol conversion | researchgate.net |
| Deep Eutectic Solvents | Lignocellulosic Biomass | Choline chloride: p-TsOH | Deep Eutectic Solvent | 120 °C, 60 min | Efficient fractionation and lignin removal | nih.gov |
Chemical Reactivity and Mechanistic Studies of 2 Methoxymethyl 3 Methylphenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a dominant feature of 2-(Methoxymethyl)-3-methylphenol, largely defining its acidic character and serving as a primary site for derivatization.
Acid-Base Equilibria and Phenoxide Formation
The equilibrium between the phenol (B47542) and its conjugate base, the phenoxide, is fundamental to its reactivity. The formation of the more nucleophilic phenoxide is often the first step in derivatization reactions at the hydroxyl group.
Table 1: Estimated Acidity of this compound in Comparison to Related Compounds
| Compound | pKa (approximate) |
| Phenol | 10.0 |
| m-Cresol (B1676322) | 10.1 stackexchange.comchemicalbook.com |
| This compound | ~10.1 |
Note: The pKa for this compound is an estimate based on the electronic effects of its substituents.
Derivatization Reactions at the Phenolic Hydroxyl
The phenolic hydroxyl group can be readily converted into a variety of other functional groups. These derivatization reactions are crucial for altering the molecule's properties or for protecting the hydroxyl group during other transformations. mdpi.comresearchgate.net Common derivatization reactions include:
Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields phenolic esters. For instance, reaction with acetyl chloride would form 2-(methoxymethyl)-3-methylphenyl acetate (B1210297).
Etherification (Williamson Ether Synthesis): After conversion to the phenoxide with a strong base (e.g., sodium hydride), reaction with an alkyl halide (e.g., ethyl iodide) produces an ether.
Silylation: Reaction with silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to form silyl (B83357) ethers. researchgate.net This is often done for analytical purposes, such as preparing the molecule for gas chromatography-mass spectrometry (GC-MS). jfda-online.com
Table 2: Examples of Derivatization Reactions of the Phenolic Hydroxyl Group
| Reagent | Product Type | General Reaction Conditions |
| Acyl Chloride (e.g., CH₃COCl) | Ester | Base (e.g., Pyridine), Room Temperature |
| Alkyl Halide (e.g., CH₃CH₂I) | Ether | Strong Base (e.g., NaH), then Alkyl Halide |
| Silylating Agent (e.g., MTBSTFA) | Silyl Ether | Heating (e.g., 60-80°C) researchgate.net |
Transformations of the Methoxymethyl Ether Moiety
The methoxymethyl (MOM) group is frequently employed as a protecting group for alcohols and phenols in organic synthesis due to its stability under a range of conditions, particularly basic and nucleophilic environments. wikipedia.orgorganic-chemistry.org However, it can be cleaved or transformed under specific, often acidic, conditions.
Cleavage Mechanisms of the Methoxymethyl Ether
The cleavage of the MOM ether typically proceeds via an acid-catalyzed mechanism. Protonation of the ether oxygen makes the methoxymethyl group a better leaving group. The resulting oxonium ion is then susceptible to nucleophilic attack.
The general mechanism involves:
Protonation of one of the ether oxygens by a strong acid.
Cleavage of the C-O bond to form a resonance-stabilized carbocation (or an intermediate with significant carbocation character) and the phenol.
The cation is then trapped by a nucleophile.
A variety of acidic reagents can be used to cleave MOM ethers, including strong acids like HCl or H₂SO₄, and Lewis acids such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). mdpi.commasterorganicchemistry.com Milder methods using solid acid catalysts have also been developed to improve selectivity and ease of work-up. scispace.com
Interconversion to other Ethers or Alcohols
The methoxymethyl ether can be converted into other functional groups. A key transformation is the conversion to the corresponding hydroxymethyl group (-CH₂OH). This can be achieved through specific cleavage protocols. For instance, a patent describes the synthesis of hydroxymethyl-containing phenols from their methoxymethyl ether precursors. google.com This transformation effectively converts the protected alcohol into a primary alcohol attached to the aromatic ring.
Furthermore, it is possible to directly convert the MOM ether into other types of ethers. For example, treatment with trialkylsilyl triflates in the presence of 2,2'-bipyridyl can lead to the formation of silyl ethers. nih.gov This represents a direct functional group interconversion from a MOM ether to a silyl ether.
Electrophilic Aromatic Substitution on the Phenol Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methyl group and the phenolic hydroxyl group (or the methoxymethyl group, which is also ortho, para-directing). byjus.comchemistryguru.com.sg The hydroxyl group is a very strong activating group, while the methyl group is a moderate activator. The methoxymethyl group is also activating. All three groups direct incoming electrophiles to the ortho and para positions relative to themselves.
The positions on the ring available for substitution are C4, C5, and C6.
Position 6: Is ortho to the powerful hydroxyl group and meta to the methyl group.
Position 4: Is para to the hydroxyl group and meta to the methyl group.
Position 5: Is meta to the hydroxyl group and para to the methyl group.
Given the strong activating and ortho, para-directing nature of the hydroxyl group, substitution is most likely to occur at positions 4 and 6. libretexts.org The methyl group at position 3 will sterically hinder attack at position 2 (already substituted) and may slightly disfavor attack at position 4 compared to position 6. Therefore, the major monosubstitution products would be expected at the C6 and C4 positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Using dilute nitric acid, one would expect the formation of a mixture of 4-nitro- and 6-nitro-2-(methoxymethyl)-3-methylphenol. dergipark.org.tr
Halogenation: Reaction with bromine in a non-polar solvent would likely yield a mixture of 4-bromo- and 6-bromo-2-(methoxymethyl)-3-methylphenol. byjus.com
Friedel-Crafts Alkylation and Acylation: These reactions are more complex with phenols as the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the phenolic oxygen, deactivating the ring. wikipedia.orgstackexchange.com However, under certain conditions, C-alkylation or C-acylation can occur, again favoring the positions activated by the hydroxyl and methyl groups.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) Predicted | Rationale |
| Nitration | NO₂⁺ | 6-nitro- and 4-nitro- derivatives | Strong directing effect of the -OH group to ortho and para positions. dergipark.org.tr |
| Bromination | Br⁺ | 6-bromo- and 4-bromo- derivatives | Strong directing effect of the -OH group. byjus.com |
| Friedel-Crafts Acylation | RCO⁺ | 4-acyl- and 6-acyl- derivatives | Complex due to catalyst coordination, but ortho/para to -OH is favored if reaction proceeds. stackexchange.com |
Regioselectivity Directing Effects of Substituents
The substituents on the phenolic ring of this compound play a crucial role in directing the regioselectivity of its reactions. The hydroxyl (-OH), methoxymethyl (-CH₂OCH₃), and methyl (-CH₃) groups all influence the electron density distribution within the aromatic ring, thereby determining the preferred sites for electrophilic attack.
Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group strongly directs electrophiles to the ortho and para positions. Its lone pairs of electrons are delocalized into the benzene ring, increasing the electron density at these positions and making them more susceptible to electrophilic substitution.
Methoxymethyl Group (-CH₂OCH₃): The methoxymethyl group is also an ortho, para-director, though its activating effect is generally considered to be weaker than that of a hydroxyl or methoxy (B1213986) group. The oxygen atom's lone pairs can participate in resonance, donating electron density to the ring.
Methyl Group (-CH₃): The methyl group is a weakly activating group that directs electrophiles to the ortho and para positions through an inductive effect, pushing electron density into the ring.
In this compound, the directing effects of these substituents are combined. The hydroxyl group at position 1, the methoxymethyl group at position 2, and the methyl group at position 3 work in concert to influence where incoming electrophiles will react. The positions ortho and para to the powerful hydroxyl group (positions 2, 4, and 6) are the most activated. However, with position 2 already occupied, the primary sites for electrophilic attack are positions 4 and 6. The relative directing power of the substituents and steric hindrance will ultimately determine the final product distribution in electrophilic aromatic substitution reactions. Computational studies using concepts like Frontier Molecular Orbital (FERMO) theory can help rationalize the observed regioselectivity by identifying the most likely sites for protonation and other electrophilic attacks. researchgate.net
Directed Metalation Group (DMG) Chemistry on Substituted Phenols
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation of an aromatic ring, typically at the position ortho to the DMG. wikipedia.orgbaranlab.org This is followed by reaction with an electrophile to introduce a new substituent at that specific position. wikipedia.org
In the context of substituted phenols, the hydroxyl group itself, or more commonly a protected form of it, can act as a DMG. The heteroatom of the DMG coordinates to an organolithium reagent, positioning the base to abstract a proton from the adjacent ortho position. wikipedia.orgbaranlab.org
For this compound, the methoxymethyl group can also function as a DMG. The oxygen atom of the methoxymethyl group can coordinate with a lithium reagent, directing deprotonation to the ortho position. The relative strength of different DMGs can be determined through competition experiments. uwindsor.ca For instance, the OCONEt₂ group is considered a very strong DMG, often overriding the directing influence of other groups like methoxy or methoxymethoxy. nih.govorganic-chemistry.org
The effectiveness of a DMG is influenced by its ability to coordinate with the metalating agent and the acidity of the targeted proton. baranlab.org Additives like TMEDA can enhance the reactivity of organolithium reagents by breaking down their aggregates. uwindsor.ca
| DMG Type | Relative Strength | Example |
| Carbamate | Strong | -OCONR₂ |
| Amide | Strong | -CONR₂ |
| Methoxymethyl | Moderate | -OMOM |
| Methoxy | Moderate | -OMe |
Table 1: Relative Strength of Common Directed Metalation Groups
Oxidative Reactivity of the Phenolic Structure
The phenolic moiety in this compound is susceptible to oxidation, leading to a variety of products through different reaction pathways.
Oxidative Phenolic Coupling Reactions and Chemoselectivity
Oxidative phenolic coupling is a key reaction for the formation of biphenolic structures, which are present in many natural products. nih.govnih.govrsc.org This reaction involves the oxidation of the phenol to a phenoxy radical, which can then couple with another phenol molecule or radical. The chemoselectivity of these reactions, determining whether C-C or C-O coupling occurs, is influenced by the substitution pattern of the phenol and the reaction conditions, including the catalyst and oxidant used. nih.govwikipedia.org
Generally, coupling occurs at the positions with the highest spin density in the phenoxy radical, which are typically the ortho and para positions. nih.gov For this compound, the available ortho and para positions relative to the hydroxyl group are potential sites for coupling. The presence of substituents at positions 2 and 3 will sterically and electronically influence the outcome of the coupling reaction. The use of specific catalysts, such as those based on vanadium, chromium, or copper, can control the regioselectivity, favoring the formation of ortho-ortho, ortho-para, or para-para coupled products. nih.govnih.govacs.org For instance, chromium salen catalysts have been shown to be effective in promoting selective cross-coupling of different phenols. nih.govacs.org
Challenges in oxidative phenolic coupling include preventing over-oxidation of the product, which is often more easily oxidized than the starting material, and controlling the formation of undesired side products. nih.govwikipedia.org
Formation and Reactivity of Quinone Methide Intermediates
Phenols with a hydroxymethyl or similar group at the ortho or para position can form highly reactive intermediates known as quinone methides upon oxidation. nih.govnih.gov These species are characterized by a cyclohexadiene core with a carbonyl group and an exocyclic methylene (B1212753) unit. nih.gov
The formation of a quinone methide from this compound would involve the loss of the phenolic proton and the methoxy group from the methoxymethyl substituent. This can be initiated by chemical or enzymatic oxidation. nih.govnih.gov The resulting quinone methide is a highly polarized and reactive intermediate. nih.govrsc.org
Quinone methides are electrophilic and readily react with nucleophiles at the exocyclic methylene carbon. nih.gov This reactivity is driven by the restoration of the aromaticity of the phenol ring. rsc.org They can also participate in cycloaddition reactions. nih.gov The formation of quinone methides is a key step in the biological activity of some compounds and is also utilized in organic synthesis. nih.govnih.gov The stability and reactivity of quinone methides can be influenced by the substituents on the ring. nih.gov
The formation of quinone methides can proceed through different mechanisms, including E1cb (elimination unimolecular conjugate base) and water-aided intramolecular elimination. researchgate.netmdpi.com
Radical Chemistry Involving this compound
The phenolic hydrogen of this compound is susceptible to abstraction by radicals, a key process in its antioxidant activity.
Hydrogen Abstraction Pathways from Phenolic Compounds
Phenolic compounds are well-known radical scavengers due to their ability to donate a hydrogen atom from the hydroxyl group to a radical species, thereby forming a more stable phenoxyl radical. cmu.edurug.nl The rate of this hydrogen atom transfer (HAT) is a critical factor in their antioxidant efficacy. acs.org
The reactivity of phenols towards radicals is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methyl and methoxymethyl groups in this compound, generally increase the rate of hydrogen abstraction by stabilizing the resulting phenoxyl radical through resonance and inductive effects. nih.gov
The mechanism of hydrogen abstraction from phenols can be complex and may proceed through different pathways, including proton-coupled electron transfer (PCET). nih.gov The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key thermodynamic parameter that correlates with the rate of hydrogen abstraction. nih.gov
Kinetic studies of hydrogen abstraction from phenols by various radicals have been conducted using techniques like radical clock methods and time-resolved spectroscopy. cmu.edurug.nlacs.org These studies provide valuable data on the rate constants and Arrhenius parameters for these reactions. cmu.eduacs.org The solvent can also play a significant role in the kinetics of hydrogen abstraction, particularly in hydrogen-bond-accepting solvents. acs.org
| Radical | Reaction Type | Key Factors |
| Peroxyl Radicals | Hydrogen Abstraction | Substituent effects, BDE, Solvent |
| Alkyl Radicals | Hydrogen Abstraction | Steric hindrance, Temperature |
| Hydroxyl Radicals | Addition/Abstraction | High reactivity, less selective |
Table 2: Radical Reactions with Phenolic Compounds
Single Electron Transfer (SET) Oxidations
Single electron transfer (SET) is a fundamental step in many oxidative reactions of phenolic compounds. In this process, the phenol donates an electron to an oxidizing agent, forming a phenoxyl radical cation. The stability and subsequent reaction pathways of this radical intermediate are highly dependent on the substitution pattern of the phenol ring.
For this compound, the presence of both a methyl group and a methoxymethyl group on the aromatic ring significantly influences its reactivity. The electron-donating nature of the methyl and methoxymethyl groups is expected to lower the oxidation potential of the phenol, making it more susceptible to SET oxidation compared to unsubstituted phenol. The oxidation of phenols is often a complex process that can proceed through various mechanisms, including concerted proton-electron transfer (CPET) or stepwise pathways involving initial electron transfer followed by proton transfer (ET-PT) or vice versa (PT-ET). nih.gov
Upon one-electron oxidation, this compound would form a phenoxyl radical. The fate of this radical is dictated by its structure and the reaction conditions. A key feature of this compound is the presence of the methoxymethyl group at the ortho position. This substituent provides a pathway for the formation of a transient but highly reactive intermediate known as an ortho-quinone methide. The generation of quinone methides from the oxidation of ortho-hydroxy toluenes and related compounds is a known process, often proceeding through radical intermediates. nih.gov The initial SET would be followed by proton loss from the phenolic hydroxyl group and subsequent rearrangement to form the ortho-quinone methide.
Theoretical studies on the related compound guaiacol (B22219) (2-methoxyphenol) indicate that upon oxidation, demethylation of the methoxy group is a thermodynamically favorable process. tandfonline.com This suggests that for this compound, cleavage of the methoxymethyl group could be a potential reaction pathway following the initial SET oxidation.
| Compound | Oxidation Potential (Ep vs. Ag/AgCl) |
| Phenol | +0.65 V |
| Catechol (1,2-dihydroxybenzene) | +0.07 V |
| Hydroquinone (1,4-dihydroxybenzene) | +0.30 V |
| 4-Ethylphenol | Not specified |
| Tyrosine | Not specified |
| Tyramine | Not specified |
| Data sourced from studies on the electrochemical oxidation of phenols. scispace.com |
The significantly lower oxidation potential of catechol compared to phenol highlights the activating effect of an ortho-hydroxyl group. scispace.com Similarly, the electron-donating methyl and methoxymethyl groups in this compound are expected to lower its oxidation potential, facilitating SET oxidation.
Stereoelectronic Effects and Reaction Rates in Analogous Systems
Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the reactivity and stability of a molecule, play a critical role in the reaction rates of substituted phenols. In the context of SET oxidation, these effects can influence the stability of the starting material, the intermediate radical cation, and the transition state leading to its formation.
For this compound, the orientation of the methoxymethyl group relative to the plane of the phenol ring can impact the reaction rate. Hyperconjugative interactions between the C-H or C-O bonds of the methoxymethyl substituent and the aromatic π-system can affect the electron density of the ring and, consequently, the ease of electron removal.
Studies on analogous systems have demonstrated the importance of such effects. For instance, research on the oxidation of phenols with benzylic substituents has shown that the conformation of the substituent can influence the oxidation potential and the rate of hydrogen atom transfer. While direct quantitative data for this compound is not available, the principles derived from these studies can be applied.
The rate constants for the reaction of various substituted phenols with hydroxyl radicals, a process that can involve electron transfer character, provide a basis for understanding the influence of substituents on reactivity. The following table summarizes rate coefficients for the gas-phase reaction of hydroxyl radicals with several methoxyphenol derivatives.
| Compound | Rate Coefficient (kOH) (cm3 molecule-1 s-1) |
| 2-Methoxyphenol (Guaiacol) | (7.53 ± 0.41) × 10-11 |
| 3-Methoxyphenol | (9.80 ± 0.46) × 10-11 |
| 4-Methoxyphenol | (9.50 ± 0.55) × 10-11 |
| 2-Methoxy-4-methylphenol (B1669609) | (9.45 ± 0.59) × 10-11 |
| Methoxybenzene | (2.20 ± 0.15) × 10-11 |
| Data from a study on the atmospheric reactivity of methoxyphenols. researchgate.net |
This data indicates that the presence of a methoxy group significantly increases the reaction rate compared to methoxybenzene, and the position of the methoxy group also influences reactivity. researchgate.net The addition of a methyl group to 2-methoxyphenol (forming 2-methoxy-4-methylphenol) further enhances the reaction rate, underscoring the activating effect of multiple electron-donating substituents. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxymethyl 3 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 2-(Methoxymethyl)-3-methylphenol by mapping the chemical environments of its proton and carbon nuclei.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the hydroxyl, methoxymethyl, and methyl substituents on the aromatic ring.
The expected signals are:
Phenolic Hydroxyl (-OH): A broad singlet, typically appearing in the region of 3 to 8 ppm. libretexts.org Its chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
Aromatic Protons (-ArH): The three protons on the benzene (B151609) ring will appear as multiplets in the aromatic region, generally between 6.5 and 7.5 ppm. Their specific splitting patterns are dictated by their coupling with adjacent aromatic protons.
Methoxymethyl Protons (-CH₂-O-CH₃): Two distinct signals are expected for this group. The methylene (B1212753) protons (-CH₂-) will likely appear as a singlet, while the methoxy (B1213986) protons (-OCH₃) will also be a singlet, typically in a different region.
Methyl Proton (-CH₃): The protons of the methyl group attached to the aromatic ring will produce a singlet, generally appearing further upfield compared to the aromatic protons. For 3-methylphenol, this peak is the most upfield resonance. quora.com
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-CH₃ | ~2.2 | Singlet | 3H |
| O-CH₃ | ~3.4 | Singlet | 3H |
| Ar-CH₂-O | ~4.5 | Singlet | 2H |
| Ar-OH | 3.0 - 8.0 | Broad Singlet | 1H |
| Ar-H | 6.5 - 7.5 | Multiplet | 3H |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The expected signals include:
Aromatic Carbons: Six signals for the benzene ring carbons. The carbon bearing the hydroxyl group (C-1) will be the most downfield among the ring carbons. The other substituted (C-2, C-3) and unsubstituted carbons (C-4, C-5, C-6) will have characteristic shifts influenced by the attached groups.
Methoxymethyl Carbons: Two signals corresponding to the methylene (-CH₂-) and methoxy (-OCH₃) carbons.
Methyl Carbon: A single signal for the methyl group's carbon, typically appearing at the most upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ar-CH₃ | ~20 |
| O-CH₃ | ~56 |
| Ar-CH₂-O | ~70 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-Substituted | 120 - 160 |
Note: Predicted values are based on typical chemical shifts for similar functional groups found in compounds like p-(2-Methoxyethyl) phenol (B47542) and 2-Methoxy-4-methylphenol (B1669609). chemicalbook.comchemicalbook.com
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. science.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. youtube.com For this compound, it would primarily show correlations between the adjacent protons on the aromatic ring, helping to determine their relative positions.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the signals of the carbon atoms directly attached to them. youtube.comlibretexts.org It allows for the definitive assignment of which proton signal corresponds to which carbon signal for all C-H bonds in the molecule (the aromatic C-H's, the Ar-CH₃, and the methoxymethyl -CH₂-).
Deuterium (B1214612) labeling is a powerful technique used to trace reaction pathways and understand reaction mechanisms. nih.gov In the context of phenols, deuterium can be incorporated at specific sites to study processes like electrophilic substitution or oxidation.
For this compound, deuterium labeling could be applied in several ways:
O-H/O-D Exchange: The acidic phenolic proton can be easily exchanged for deuterium by treatment with a deuterium source like D₂O. This can be used to identify the O-H signal in the ¹H NMR spectrum, as it will disappear or significantly diminish after the exchange.
Aromatic H/D Exchange: Specific protons on the aromatic ring can be replaced with deuterium through methods like acid-catalyzed exchange. researchgate.net Studying the rates and positions of this exchange can provide insight into the electronic effects of the existing substituents.
Mechanistic Studies of Formation/Metabolism: If studying the formation or metabolic breakdown of this compound, using deuterated precursors can help elucidate the mechanism. For example, significant kinetic isotope effects observed when using deuterated substrates can provide evidence for specific pathways, such as distinguishing between different mechanisms of hydroxylation. nih.govacs.orgresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint." docbrown.info
The IR and Raman spectra of this compound are expected to show distinct bands corresponding to its functional groups. researchgate.net
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching of the hydrogen-bonded phenolic hydroxyl group. libretexts.orgdocbrown.info
C-H Stretching:
Aromatic C-H: Sharp peaks typically appear just above 3000 cm⁻¹.
Aliphatic C-H: Absorptions from the methyl (-CH₃) and methoxymethyl (-CH₂-O-CH₃) groups are expected just below 3000 cm⁻¹.
C=C Aromatic Ring Stretching: A series of bands, often sharp, will be present in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. libretexts.orgdocbrown.info
C-O Stretching: Two distinct C-O stretching vibrations are anticipated:
Phenolic C-O: A strong band around 1200-1260 cm⁻¹.
Ether C-O: An absorption band for the methoxymethyl ether linkage, typically found in the 1000-1150 cm⁻¹ region.
O-H Bending: Out-of-plane bending for the hydroxyl group can appear as a broad band around 900-950 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity (IR) |
| Phenol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Alkyl Groups | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Phenol | C-O Stretch | 1200 - 1260 | Strong |
| Ether | C-O Stretch | 1000 - 1150 | Strong |
Hydrogen Bonding Interactions from IR Spectra
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, and in the case of this compound, it offers significant insights into hydrogen bonding. The presence of both a hydroxyl (-OH) group, a hydrogen bond donor, and a methoxymethyl group, containing a hydrogen bond acceptor (the ether oxygen), allows for the formation of an intramolecular hydrogen bond.
This intramolecular interaction is a key feature of the molecule's conformation. The IR spectrum of this compound will typically show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. The position and shape of this band are highly sensitive to hydrogen bonding. In a non-bonding environment (a very dilute solution in a non-polar solvent), a sharp band would be expected around 3600 cm⁻¹. However, the presence of the intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen of the methoxymethyl group causes this band to broaden and shift to a lower frequency (wavenumber). This shift indicates a weakening of the O-H bond as its electron density is shared in the hydrogen bond. The specific frequency and the extent of broadening can provide qualitative information about the strength of this interaction.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Characteristics for this compound |
| O-H Stretch (Free) | ~3600 | Less prominent or absent due to strong intramolecular hydrogen bonding. |
| O-H Stretch (Intramolecularly H-bonded) | 3200-3550 | A broad and intense absorption band, indicating the presence of a stable five- or six-membered ring formed by the hydrogen bond. |
| C-O Stretch (Phenolic) | 1260-1180 | Strong absorption, its position can be slightly influenced by the hydrogen bonding. |
| C-O-C Stretch (Ether) | 1150-1085 | Strong, asymmetric stretch, also potentially influenced by the intramolecular hydrogen bond. |
Mass Spectrometry (MS) Techniques
Mass spectrometry techniques are indispensable for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its identity and purity.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₁₂O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This confirmation is a critical step in the structural elucidation process.
| Parameter | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Calculated Monoisotopic Mass | 152.08373 u |
| Expected [M+H]⁺ Ion | 153.09154 |
| Expected [M+Na]⁺ Ion | 175.07349 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and then provides mass spectra for each component. For this compound, GC-MS is used to assess its purity by detecting any potential impurities. The retention time from the GC provides one level of identification, while the mass spectrum offers a detailed molecular fingerprint.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern is also highly informative. Key fragmentation pathways would likely involve the loss of a methyl group (-CH₃, m/z 137), a methoxy group (-OCH₃, m/z 121), or the entire methoxymethyl group (-CH₂OCH₃, m/z 107). The base peak, the most intense peak in the spectrum, would likely correspond to a particularly stable fragment ion.
| m/z Value | Proposed Fragment | Significance |
| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 137 | [M - CH₃]⁺ | Loss of a methyl group |
| 121 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 107 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl group, leading to a stable methyl-substituted hydroxytropylium ion. |
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are particularly useful for generating intact molecular ions with minimal fragmentation.
For this compound, ESI-MS in negative ion mode would be expected to readily form the deprotonated molecule, [M-H]⁻, at m/z 151, due to the acidic nature of the phenolic proton. In positive ion mode, adducts such as the protonated molecule [M+H]⁺ at m/z 153 or the sodium adduct [M+Na]⁺ at m/z 175 are commonly observed.
APCI-MS is also suitable for the analysis of this compound and would likely produce similar ions, primarily the protonated molecule [M+H]⁺, as it is effective for moderately polar compounds. The choice between ESI and APCI would depend on the specific analytical context, such as the solvent system being used in liquid chromatography.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. The phenol chromophore typically exhibits two main absorption bands.
The first, more intense band, often referred to as the E2-band, appears in the region of 200-230 nm and is attributed to a π → π* transition of the benzene ring. The second, less intense band, known as the B-band, is found at longer wavelengths, typically around 270-280 nm. This band is also due to a π → π* transition but is symmetry-forbidden in unsubstituted benzene and becomes more allowed with substitution. The positions of these absorption maxima (λmax) and their intensities (molar absorptivity, ε) can be influenced by the solvent polarity and pH due to interactions with the hydroxyl group.
| Transition | Typical λmax Range (nm) | Solvent Effects |
| E2-band (π → π) | 210-230 | Can exhibit solvatochromic shifts depending on solvent polarity. |
| B-band (π → π) | 270-285 | A bathochromic (red) shift is often observed in more polar solvents and upon deprotonation of the phenolic -OH group. |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, XRD analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.
This technique would unequivocally confirm the connectivity of the atoms and provide detailed information about the molecule's conformation. Of particular interest would be the direct measurement of the parameters associated with the intramolecular hydrogen bond, such as the H···O distance and the O-H···O angle. Furthermore, XRD would reveal the intermolecular packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonds or other non-covalent interactions that stabilize the crystal structure. As of the current literature review, specific crystallographic data for this compound is not widely published, but the technique remains the gold standard for solid-state structural elucidation.
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are indispensable tools in the study of this compound, facilitating its separation, purification, and analytical determination. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from other components in a mixture. The choice of chromatographic method depends on the specific analytical goal, whether it be monitoring the progress of a chemical reaction, purifying the compound for further use, or quantifying its presence in a sample.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed for monitoring the progress of chemical reactions that synthesize or involve this compound. ualberta.calongdom.org This method utilizes a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase. ualberta.ca
In a typical application, a small spot of the reaction mixture is applied to the baseline of the TLC plate. rochester.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). tanta.edu.eg As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. ualberta.ca
For phenolic compounds like this compound, various solvent systems can be employed as the mobile phase. Common choices include mixtures of non-polar and polar solvents, such as hexane-ethyl acetate (B1210297), toluene-acetone, or chloroform-ethyl acetate-formic acid. ksu.edu.saresearchgate.net The separation is based on the principle that more polar compounds will have stronger interactions with the polar stationary phase and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wpmucdn.com Conversely, less polar compounds will move further up the plate.
Visualization of the separated spots can be achieved under UV light, as aromatic compounds like phenols are often UV-active. rochester.eduksu.edu.sa Alternatively, staining with reagents like ferric chloride, which reacts with phenols to produce colored complexes, or exposure to iodine vapor can be used. ksu.edu.saresearchgate.net By comparing the TLC profile of the reaction mixture with that of the starting materials and expected products, the extent of the reaction can be qualitatively assessed. ualberta.ca The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. ualberta.ca
Table 1: Exemplary TLC Systems for Phenolic Compounds
| Stationary Phase | Mobile Phase (v/v/v) | Visualization Method | Reference |
| Silica Gel GF254 | Chloroform (B151607):Ethyl Acetate:Formic Acid (5:4:1) | UV light (254 nm), Ferric Chloride (2% in ethanol) spray | researchgate.net |
| Silica Gel | Toluene:Acetone (9:1) | Not specified | researchgate.net |
| Silica Gel | Hexane (B92381):Ethyl Acetate (5:2) | Iodine chamber, UV light | ksu.edu.sa |
| Silica Gel | Ethyl Acetate:Dichloromethane (2:5) | Iodine chamber, UV light | ksu.edu.sa |
This table provides examples of TLC conditions used for the general class of phenolic compounds and may be applicable to this compound.
Column Chromatography for Purification
Column chromatography is a preparative technique used to separate and purify larger quantities of this compound from reaction mixtures or crude extracts. wpmucdn.com This method operates on the same principles as TLC, but on a larger scale. A vertical column is packed with a solid adsorbent, most commonly silica gel or alumina, which serves as the stationary phase. wpmucdn.comresearchgate.net
The crude mixture containing this compound is loaded onto the top of the column. An appropriate solvent or a gradient of solvents (eluent) is then passed through the column. wpmucdn.com The components of the mixture travel down the column at different rates based on their polarity. Less polar compounds elute from the column first, while more polar compounds are retained longer on the stationary phase. wpmucdn.com
For the purification of phenolic compounds, a variety of solvent systems can be utilized. researchgate.net The polarity of the eluent is often gradually increased during the separation process (gradient elution) to effectively separate compounds with a range of polarities. wpmucdn.com For instance, a gradient of hexane and ethyl acetate or chloroform and methanol (B129727) might be employed. researchgate.net Fractions of the eluent are collected sequentially, and the composition of each fraction is typically analyzed by TLC to identify those containing the purified this compound. wpmucdn.com Combining the pure fractions and evaporating the solvent yields the purified compound. echemi.com
Table 2: Common Stationary and Mobile Phases for Phenolic Compound Purification by Column Chromatography
| Stationary Phase | Mobile Phase System | Application Notes | Reference |
| Silica Gel | Hexane-Ethyl Acetate gradient | A common system for separating compounds of varying polarity. | wpmucdn.com |
| Silica Gel | Chloroform-Methanol gradient | Suitable for separating moderately polar to polar compounds. | researchgate.net |
| Sephadex LH-20 | Methanol | Often used for the partial purification of phenolics. | researchgate.net |
| Reversed-Phase C18 Silica | Aqueous Ethanol/Methanol gradient | Used for separating polar compounds in reversed-phase mode. | researchgate.net |
This table presents general systems for purifying phenolic compounds, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for the separation, identification, and quantification of this compound. nih.govnih.gov These methods offer high resolution, sensitivity, and speed. nih.gov
In HPLC and UPLC, a liquid mobile phase containing the sample is pumped at high pressure through a column packed with small-particle stationary phase. For the analysis of phenolic compounds like this compound, reversed-phase chromatography is commonly used. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. nih.govsielc.com
A specific HPLC method for the analysis of 2-methoxy-3-methylphenol (B1664559) has been described using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for this separation consists of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for faster UPLC applications. sielc.com
Detection is typically achieved using a UV-Vis detector, often a diode array detector (DAD) that can monitor multiple wavelengths simultaneously. nih.gov Phenolic compounds generally exhibit UV absorbance, allowing for their detection and quantification. mdpi.com
Table 3: HPLC/UPLC Conditions for the Analysis of Phenolic Compounds
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reversed-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Detection | UV-Vis (e.g., 210, 280, 360 nm for general phenolics) | nih.gov |
| Flow Rate | Typically 0.5 - 1.0 mL/min for HPLC | nih.gov |
| Temperature | Controlled, e.g., 25 °C or 5 °C | nih.govmdpi.com |
This table includes specific information for 2-methoxy-3-methylphenol and general conditions applicable to phenolic compounds.
Gas Chromatography (GC) and Kovats Retention Index Studies
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the column walls. nih.gov
For the analysis of phenolic compounds, which can be polar and may exhibit poor peak shape, derivatization is often employed to increase their volatility and thermal stability. nih.govresearchgate.net Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether. nih.gov
The separated compounds are typically detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govjmb.or.kr GC-MS provides both retention time data for identification and mass spectra for structural confirmation. nih.gov
The Kovats Retention Index (RI) is a standardized method for reporting GC retention times, which helps in comparing data across different instruments and conditions. nist.gov It relates the retention time of an analyte to the retention times of n-alkanes. The NIST Mass Spectrometry Data Center reports an experimental Kovats Retention Index of 1178.9 for 2-methoxy-3-methylphenol on a semi-standard non-polar column and 2021 on a standard polar column. nih.gov The Pherobase database also lists various Kovats indices for related compounds like 2-methoxyphenol (guaiacol) and 2-methoxy-4-methylphenol on different types of columns, which can provide a reference for the expected retention behavior of this compound. pherobase.compherobase.com
Table 4: Kovats Retention Index for 2-Methoxy-3-methylphenol and Related Compounds
| Compound | Column Type | Kovats Retention Index (RI) | Reference |
| 2-Methoxy-3-methylphenol | Semi-standard non-polar | 1178.9 | nih.gov |
| 2-Methoxy-3-methylphenol | Standard polar | 2021 | nih.gov |
| 2-Methoxyphenol (Guaiacol) | Non-polar column, temperature ramp | 1052 - 1106 | nist.gov |
| 2-Methoxy-4-methylphenol | DB-5 (non-polar) | 1190 | pherobase.com |
| 2-Methoxy-4-methylphenol | DB-Wax (polar) | 1890 | pherobase.com |
This table presents available Kovats RI data for the target compound and closely related structures to provide a comparative context.
Computational and Theoretical Investigations of 2 Methoxymethyl 3 Methylphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Methoxymethyl)-3-methylphenol, dictated by its electronic structure.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's shape and how the substituent groups, the methoxymethyl and methyl groups, influence the geometry of the phenol (B47542) ring.
The electronic structure of this compound can also be elucidated using DFT. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. For substituted phenols, the nature and position of the substituents significantly impact these frontier orbitals. For instance, the electron-donating nature of the methyl and methoxymethyl groups would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted phenol.
Illustrative data from a hypothetical DFT calculation on this compound is presented in Table 1.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| Energy of HOMO | -5.8 eV |
| Energy of LUMO | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.1 D |
Note: These values are illustrative and represent typical ranges for similar phenolic compounds.
To understand how this compound interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results of TD-DFT calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For phenolic compounds, the electronic transitions are typically π → π* transitions within the aromatic ring. The substituents on the ring can cause shifts in these absorption bands to longer (bathochromic) or shorter (hypsochromic) wavelengths. The methoxymethyl and methyl groups on this compound would be expected to cause a bathochromic shift in its UV-Vis spectrum compared to phenol.
An illustrative example of predicted electronic transitions is shown in Table 2.
Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 4.52 | 274 | 0.025 |
| S0 → S2 | 5.17 | 240 | 0.110 |
Note: These values are for illustrative purposes and are based on typical results for substituted phenols.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties. For this compound, ab initio calculations can be used to refine the geometry and to calculate properties like vibrational frequencies with high accuracy. Comparing the computed vibrational frequencies with experimental infrared (IR) and Raman spectra can aid in the assignment of spectral bands to specific molecular motions. These methods are also invaluable for accurately determining interaction energies, such as those involved in hydrogen bonding.
Conformational Analysis and Intermolecular Interactions
The flexibility of the methoxymethyl group in this compound gives rise to different possible conformations, which can have varying stabilities and properties.
The methoxymethyl group is not fixed in a single orientation; it can rotate around the bond connecting the methylene (B1212753) carbon to the phenol ring and the bond between the oxygen and the methylene carbon. Computational methods can be used to map the potential energy surface as a function of the dihedral angles defining these rotations. This analysis reveals the most stable conformations and the energy barriers that must be overcome for the group to rotate from one stable conformation to another. The rotational barrier is a measure of the flexibility of the group. For this compound, the presence of the adjacent methyl and hydroxyl groups will likely create steric hindrance that influences the preferred orientation of the methoxymethyl group and the magnitude of the rotational barriers.
A key structural feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the oxygen atom of the methoxymethyl group (-OCH3). The existence and strength of this hydrogen bond can be investigated computationally by comparing the energy of the conformation where the hydrogen bond is present with a conformation where the hydroxyl group is oriented away from the methoxymethyl group. DFT and ab initio methods can quantify the energy of this interaction. The presence of a strong intramolecular hydrogen bond can have a significant impact on the physical and chemical properties of the molecule, including its acidity, antioxidant activity, and spectroscopic signatures. Theoretical studies on similar ortho-substituted phenols have shown that the strength of such intramolecular hydrogen bonds can be significant. acs.org
An illustrative comparison of conformers is presented in Table 3.
Table 3: Hypothetical Energy Difference Between Conformations of this compound
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Intramolecularly Hydrogen-Bonded | 0.00 |
| Non-Hydrogen-Bonded (OH rotated) | +3.5 |
Note: This table illustrates the expected higher stability of the hydrogen-bonded conformer. The energy difference is a hypothetical value based on similar compounds.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. In the case of this compound, the hydroxyl (-OH) group is a primary site for hydrogen bonding, a strong type of dipole-dipole interaction. vanderbilt.edu This group can act as a hydrogen bond donor, and the oxygen atoms of both the hydroxyl and methoxy (B1213986) groups can act as hydrogen bond acceptors.
Reaction Mechanism Modeling
Computational modeling is instrumental in mapping out the energetic landscapes of chemical reactions, providing insights into reaction pathways and the structures of transient species.
The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. libretexts.org Characterizing the geometry and energy of the transition state is crucial for understanding reaction kinetics. For a molecule like this compound, key transformations could include electrophilic aromatic substitution or reactions at the phenolic hydroxyl group.
For instance, in a reaction involving electrophilic attack on the aromatic ring, the transition state would involve the formation of a transient carbocation intermediate, often called a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents on the ring. Computational methods can precisely model the structure of this transition state, revealing bond lengths and angles that are intermediate between those of the reactants and products.
A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of the geometric coordinates of its constituent atoms. libretexts.org By mapping the PES for a reaction involving this compound, chemists can visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. libretexts.org
The PES provides a comprehensive view of the energetic requirements for a reaction. The lowest energy path along this surface represents the most likely reaction mechanism. Valleys on the PES correspond to stable species (reactants, products, and intermediates), while saddle points represent transition states. libretexts.org The height of the energy barrier at the saddle point determines the activation energy and, consequently, the rate of the reaction. For complex molecules like this compound, with multiple reactive sites, the PES can reveal competing reaction pathways and help predict the major products.
Structure-Reactivity Relationship Studies
The substituents on the phenol ring play a critical role in modulating its reactivity. Both electronic and steric effects must be considered to understand the chemical behavior of this compound.
The reactivity of the phenol ring is significantly influenced by the electronic properties of its substituents. The hydroxyl group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. lumenlearning.com This activation is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance.
The methoxymethyl and methyl groups attached to the ring also influence its reactivity:
Methyl Group (-CH3): This is an electron-donating group through an inductive effect and hyperconjugation. pharmaguideline.com It further increases the electron density of the ring, enhancing its nucleophilicity and making it more reactive towards electrophiles.
The acidity of the phenolic proton is also governed by these electronic effects. Electron-donating groups generally decrease the acidity of phenols by destabilizing the resulting phenoxide ion, while electron-withdrawing groups increase acidity by stabilizing the negative charge on the phenoxide ion through delocalization. vanderbilt.edupharmaguideline.comquora.com
Table 1: Predicted Influence of Substituents on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution | Predicted Impact on Phenolic Acidity |
| Hydroxyl (-OH) | 1 | Activating (Resonance) | Strong Activation | Increases Acidity (relative to alcohols) |
| Methoxymethyl (-CH2OCH3) | 2 | Inductive Withdrawal/Potential Resonance Donation | Complex | Likely decreases acidity |
| Methyl (-CH3) | 3 | Activating (Inductive/Hyperconjugation) | Activation | Decreases acidity |
This table is based on general principles of organic chemistry. vanderbilt.edulumenlearning.compharmaguideline.com The actual effects would need to be quantified through experimental or detailed computational studies.
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. youtube.comyoutube.comlibretexts.org In this compound, the substituents ortho to the hydroxyl group (the methoxymethyl group) and in the meta position (the methyl group) can influence the accessibility of different reactive sites.
For reactions involving the phenolic hydroxyl group, the methoxymethyl group can sterically hinder the approach of bulky reagents. Similarly, for electrophilic aromatic substitution reactions, the positions on the ring that are flanked by the existing substituents may be less accessible to incoming electrophiles. libretexts.org This steric crowding can influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, an electrophile might preferentially attack the less crowded positions on the aromatic ring, leading to a specific isomer as the major product. The interplay between electronic directing effects and steric hindrance ultimately determines the final product distribution.
Applications and Functional Material Development Involving 2 Methoxymethyl 3 Methylphenol and Analogues
Role in Advanced Organic Synthesis as a Building Block
The strategic placement of the hydroxyl, methoxymethyl, and methyl groups on the phenyl ring of 2-(methoxymethyl)-3-methylphenol provides a platform for regioselective reactions, making it an attractive starting material in multi-step organic synthesis.
Precursor for Complex Natural Product Synthesis
While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prevalent in existing literature, the structural motifs present in its scaffold are found in numerous bioactive natural compounds. Phenol (B47542) derivatives are widely utilized in the synthesis of such molecules. nih.gov The hydroxyl group can direct ortho- and para-alkylation or acylation reactions, and it can be converted into a triflate for cross-coupling reactions. The methoxymethyl group can act as a stable ether linkage or be cleaved to reveal a hydroxymethyl group, which can then be further functionalized.
The general strategy for incorporating similar phenolic building blocks into natural product synthesis often involves several key transformations:
O-alkylation or O-acylation: To protect the phenolic hydroxyl group or to introduce a new functional moiety.
Ortho-lithiation: Directed by the hydroxyl or a protected hydroxyl group to introduce substituents at the C6 position.
Electrophilic aromatic substitution: Although the directing effects of the existing groups need to be carefully considered.
Ether cleavage: To deprotect the methoxymethyl group and reveal a primary alcohol for further reactions like oxidation or esterification.
The synthesis of various complex natural products often relies on the strategic use of substituted phenols as starting materials, highlighting the potential of this compound and its analogues in this field.
Intermediate in the Synthesis of Pharmaceutical Scaffolds
The development of novel pharmaceutical agents frequently involves the synthesis of molecules with specific spatial arrangements of functional groups to optimize interaction with biological targets. Substituted phenols, particularly those with alkoxy groups, are common intermediates in medicinal chemistry. nih.gov For instance, m-aryloxy phenols are precursors to compounds with potential applications in treating metabolic disorders, such as diabetes and obesity, as well as hypertension. nih.gov
The synthesis of various bioactive compounds has been reported starting from structurally related phenols. For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) serves as a key intermediate for a potent G-protein-coupled receptor 40 agonist. nih.gov Similarly, other substituted phenols are used to create diaryl ethers that exhibit activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The synthesis of these molecules often involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions where the phenol acts as the nucleophile.
The table below summarizes the synthesis of representative bioactive compounds from phenolic precursors, illustrating the potential pathways for the utilization of this compound.
| Precursor 1 | Precursor 2 | Reaction Type | Product Class | Potential Therapeutic Area |
| 3-Iodoanisole | p-Methylphenol | Ullmann Condensation | Polysubstituted Imidazolone Derivative | Metabolic Disorders, Hypertension |
| 3-Bromophenol | 4-Methoxybenzene boronic acid | Suzuki Coupling | Diaryl Ether | General Pharmaceutical Scaffold |
| Resorcinol Derivative | Aryl Halide | Nucleophilic Aromatic Substitution | Diaryl Ether NNRTI | Antiviral (HIV) |
| 4-Hydroxyacetophenone | Substituted Benzaldehyde | Claisen-Schmidt Condensation | Chalcone Derivative | Anti-inflammatory, Anticancer |
Contributions to Catalysis and Ligand Design
The phenolic and ether functionalities of this compound make it and its derivatives interesting candidates for the development of ligands for catalysis and as components of catalyst systems.
Development of Ligands for Transition Metal Catalysis
The synthesis of specialized ligands is crucial for the advancement of transition metal catalysis, enabling high activity, selectivity, and stability of the catalytic system. Phenol-containing molecules can be readily converted into a variety of ligand types. For example, condensation of a substituted phenol with an amine can yield a Schiff base ligand. These ligands are capable of coordinating with a wide range of metal ions, stabilizing them in various oxidation states. nih.gov
A common route to such ligands involves the reaction of a formyl-substituted phenol with a primary amine. While this compound does not have a formyl group, it can be introduced at the C6 position via ortho-formylation. The resulting aldehyde can then be reacted with various amines to produce a library of Schiff base ligands. The substitution pattern on the amine can be varied to fine-tune the steric and electronic properties of the ligand and, consequently, the performance of the metal complex in catalytic applications such as oxidation, reduction, and carbon-carbon bond-forming reactions.
Role in Ziegler-Natta Catalyst Systems as Internal Donors
In the production of polyolefins like polypropylene, Ziegler-Natta catalysts are of paramount industrial importance. The performance of these catalysts, particularly their stereoselectivity, is greatly influenced by the presence of internal and external electron donors. Internal donors are typically incorporated into the solid catalyst component, which is often based on titanium tetrachloride supported on magnesium chloride. wikipedia.org
Common internal donors include esters (e.g., phthalates, benzoates) and diethers. These molecules coordinate to the magnesium dichloride surface and influence the structure of the active sites, thereby controlling the stereochemistry of the polymer. While there is no specific mention in the literature of this compound as an internal donor, its structure contains an ether group, which is a key feature of some effective internal donors. It is conceivable that derivatives of this compound, particularly those with additional ether or ester functionalities, could serve as internal electron donors in Ziegler-Natta catalysis. The substitution on the aromatic ring could provide a means to modulate the electronic and steric environment of the donor atom, potentially leading to improved catalyst performance.
The table below shows examples of compound classes used as internal electron donors in Ziegler-Natta catalysis.
| Internal Donor Class | Example Compound | Function |
| Aromatic Esters | Diisobutyl phthalate | Enhances isospecificity |
| Diethers | 9,9-Bis(methoxymethyl)fluorene | Controls stereoselectivity |
| Succinates | Diethyl 2,3-diisopropylsuccinate | Improves catalyst activity and stereoselectivity |
| Malonates | Di-n-butyl 2-isopropylmalonate | Influences polymer properties |
Precursors for Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, complementing metal-based catalysts. Many organocatalysts are derived from readily available natural products or synthetic building blocks. Chiral phenols and their derivatives can be used to construct a variety of organocatalysts.
For instance, the phenolic hydroxyl group can act as a hydrogen-bond donor, a key interaction in many asymmetric transformations. The aromatic ring can serve as a rigid scaffold to which other catalytic groups and chiral auxiliaries can be attached. While specific applications of this compound as an organocatalyst precursor are not documented, its structure offers several handles for derivatization. For example, the introduction of a chiral amine or a phosphine (B1218219) group could lead to novel bifunctional acid-base or nucleophilic organocatalysts. The synthesis of such catalysts would likely involve multi-step sequences starting with the functionalization of the aromatic ring of this compound or a related analogue.
Polymer Chemistry and Advanced Materials Science
The unique chemical structure of this compound, which combines a reactive phenolic hydroxyl group, an activatable aromatic ring, and a methoxymethyl substituent, positions it as a versatile building block in polymer chemistry and materials science. Its potential utility spans from serving as a monomer in the creation of novel polymers to a functional additive for enhancing the properties of existing materials.
Monomer or Comonomer in Polymer Synthesis
Phenolic compounds are foundational monomers for producing phenolic resins, typically through condensation polymerization with aldehydes like formaldehyde (B43269). epa.gov The phenol unit in this compound can undergo electrophilic substitution at the ortho and para positions relative to the hydroxyl group, enabling the formation of a crosslinked polymer network. The presence of the methyl and methoxymethyl groups influences the reactivity of the ring and the ultimate properties of the resulting polymer.
While specific research detailing the homopolymerization of this compound is not widely documented, its structure is analogous to other functionalized phenols used in polymer synthesis. For instance, lignin-derived monomers such as 2-methoxy-4-vinylphenol (B128420) have been successfully used as platforms to prepare functional monomers for radical polymerizations, leading to a range of thermoplastics and thermosets. semanticscholar.org Similarly, this compound could be employed as a comonomer, integrated into polymer chains with other monomers to tailor the final material's properties, such as thermal stability, chemical resistance, and mechanical strength. Its incorporation could introduce specific functionalities, enhancing adhesion or altering the solubility of the copolymer.
Crosslinking Agents in Thermosetting Polymers
A crosslinking agent is a monomer that possesses two or more functional groups capable of participating in polymerization, leading to the formation of a three-dimensional polymer network. mdpi.com These networks are characteristic of thermosetting polymers, which are known for their high thermal and mechanical stability. The structure of this compound makes it a candidate for use as a crosslinking agent. The phenolic hydroxyl group can react with epoxides, isocyanates, or other functional groups, while the aromatic ring can participate in reactions, thus forming bridges between polymer chains. mdpi.com
The incorporation of crosslinking agents enhances a material's resistance to cracking, reduces its dissolution in organic solvents, and improves its resistance to stress. mdpi.com In systems like epoxy resins, the phenolic group of this compound could react with the epoxy rings, effectively linking different polymer chains. The methoxymethyl group could also potentially participate in crosslinking reactions under certain conditions, possibly after thermal or chemical cleavage, offering an additional route to increase the crosslink density and further enhance the material's performance.
Components in High-Frequency Insulating Adhesive Films
Materials used in high-frequency applications, such as for insulating films in electronic components, must possess low dielectric constants and dissipation factors to minimize signal loss and ensure signal integrity. Phenolic resins and other aromatic polymers are often favored for these applications due to their inherent thermal stability, chemical resistance, and excellent electrical insulating properties.
The structure of this compound, with its rigid aromatic core, suggests its potential as a component in the formulation of high-performance adhesives and insulating films. Polymers derived from this monomer would likely exhibit high glass transition temperatures and good dimensional stability. The relatively low polarity of the hydrocarbon-like backbone, once polymerized, contributes to desirable dielectric properties. By carefully designing a polymer system based on this or related phenolic structures, it is feasible to develop materials suitable for the demanding environment of high-frequency electronic circuits.
Development of Compatible Polymer Blends
The majority of high-molecular-weight polymers are immiscible, resulting in blends with distinct phases and often poor mechanical properties due to weak interfacial adhesion. kpi.ua Compatibilizers are additives that locate at the interface between the immiscible polymer phases, reducing interfacial tension and improving adhesion. kpi.ua Often, these are block or graft copolymers that have affinity for both phases.
Table 1: Illustrative Effect of a Compatibilizer on the Morphology of a 70/30 Immiscible Polymer Blend
| Property | Uncompatibilized Blend | Compatibilized Blend (with 5% compatibilizer) |
| Dispersed Phase Domain Size | 5 - 10 µm | 0.5 - 1.5 µm |
| Interfacial Adhesion | Poor | Good |
| Morphology | Coarse, irregular domains | Fine, stable dispersion |
| Impact Strength | Low | High |
Industrial Stabilization and Antioxidant Applications (derived from related structures)
The chemical instability of organic materials, such as plastics, lubricants, and foods, is often due to autoxidation, a free-radical chain reaction that leads to degradation. Antioxidants are chemical compounds that inhibit this process. Phenolic compounds are among the most widely used antioxidants due to their ability to act as radical scavengers.
Role as Antioxidant Precursors
The primary mechanism by which phenolic compounds function as antioxidants involves the donation of a hydrogen atom from the hydroxyl group (-OH) to a free radical (R•), effectively neutralizing it. This process generates a phenoxy radical that is resonance-stabilized, making it relatively unreactive and unable to propagate the radical chain reaction. researchgate.netbiosynth.com
This compound possesses this key phenolic hydroxyl group, making it a potential antioxidant itself or, more significantly, a precursor for synthesizing more complex and potent antioxidants. google.com The effectiveness of a phenolic antioxidant is often enhanced by the presence of bulky alkyl groups at the ortho positions to the hydroxyl group, which increases the stability of the resulting phenoxy radical.
While this compound is moderately hindered, it can serve as a building block. For example, it can be further alkylated or used in condensation reactions to create larger molecules with multiple phenolic centers. A relevant patent highlights the use of related structures, such as 2,6-di-tert-butyl-4-methoxymethylphenol, as effective liquid phenolic antioxidants, demonstrating that the methoxymethyl group is compatible with antioxidant functionality. google.com The synthesis of high-molecular-weight hindered phenols is a key strategy for producing antioxidants with low volatility and high efficiency, a process where precursors like this compound could be valuable intermediates. google.com
Stabilizers in Industrial Processes
There is no available information on the use of this compound as a stabilizer in any industrial process. Research detailing its effectiveness, mechanism of action, or comparative performance against other stabilizers is absent from the scientific literature.
Precursors for Chemical Probes and Diagnostic Tools
No research has been published that details the use of this compound as a precursor for the synthesis of chemical probes or diagnostic tools. The potential for this compound in such applications remains unexplored and undocumented.
Data Tables
Due to the lack of research findings, no data tables can be generated.
Future Research Directions and Unresolved Challenges
Development of Highly Stereoselective and Enantioselective Syntheses of Derivatives
A primary challenge in the synthesis of derivatives of 2-(methoxymethyl)-3-methylphenol is achieving high levels of stereoselectivity—the ability to produce a specific three-dimensional arrangement of atoms. This is particularly crucial for creating chiral molecules, which are non-superimposable mirror images of each other (enantiomers). The biological activity of many pharmaceuticals and the properties of advanced materials often depend on a single enantiomer.
Future research will likely focus on developing novel catalytic methods to achieve this control. rsc.org This includes the use of:
Chiral Transition Metal Catalysts: Complexes of metals like rhodium, palladium, or copper with chiral ligands can direct the formation of a specific enantiomer. rsc.orgacs.org For instance, rhodium-catalyzed asymmetric conjugate arylation has emerged as a reliable method for creating chiral molecules with a benzylic stereocenter. rsc.org
Organocatalysis: Using small, chiral organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. researchgate.net Chiral phosphoric acids, for example, have been used in the enantioselective synthesis of complex chiral phenols. researchgate.netresearchgate.net
The goal is to develop versatile methods that provide high yields and excellent enantioselectivity across a broad range of substrates and functional groups. rsc.org
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalyst Type | Example | Potential Application | Key Challenge |
| Transition Metal Catalysis | Rhodium/Chiral Ligand Complexes | Asymmetric conjugate arylation to form chiral phenols. rsc.org | Catalyst deactivation by the phenolic hydroxyl group. rsc.org |
| Transition Metal Catalysis | Copper/Chiral Ligand Complexes | Asymmetric oxidative coupling of phenolic compounds. acs.orgnih.gov | Preventing undesired side reactions like ortho-iodination. acs.orgnih.gov |
| Organocatalysis | Chiral Phosphoric Acids | Enantioselective Friedel-Crafts reactions and desymmetrization. researchgate.netresearchgate.net | Limited substrate scope and achieving high enantioselectivity for all derivatives. |
Exploration of Novel Bio-inspired and Enzyme-mimicking Transformations
Nature offers sophisticated blueprints for conducting complex chemical reactions with high precision. Bio-inspired catalysis seeks to replicate the function of enzymes, which are nature's highly efficient catalysts. nih.gov For phenolic compounds, this involves designing synthetic catalysts that can mimic the active sites of metalloenzymes like peroxidases or copper oxidases. rsc.orgnih.gov
Future research will likely explore:
Metalloenzyme Mimics: Using this compound or its derivatives as ligands to create metal complexes that replicate the function of natural enzymes. mdpi.com These mimics could catalyze selective oxidations or the formation of C-N and C-O bonds under mild, aerobic conditions, using environmentally friendly oxidants like air and producing water as the only byproduct. figshare.commcgill.ca
Catalysis in Nanopockets: Creating catalysts within confined spaces, such as those in metal-organic frameworks (MOFs), can mimic the "pockets" of enzymes. nih.gov This approach can enhance catalytic activity and selectivity by controlling the orientation of the substrate. nih.govrsc.org For example, heme, a component of many enzymes, has been grafted into MOFs to create a peroxidase mimic for phenol (B47542) degradation. nih.gov
These bio-inspired systems could lead to more efficient and selective transformations that are difficult to achieve with traditional methods. mcgill.ca
Integration of this compound Synthesis with Flow Chemistry and Automated Platforms
Shifting chemical synthesis from traditional batch-wise production to continuous flow processes is a major goal for modern chemistry. rsc.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to improved safety, higher yields, and better scalability. rsc.org
Key future directions include:
Developing Flow Protocols: Adapting existing syntheses of phenolic compounds for continuous flow systems. organic-chemistry.org This involves optimizing reaction conditions and may require the use of immobilized reagents or catalysts packed into columns. rsc.org
Automation and High-Throughput Experimentation: Combining flow chemistry with robotic and automated platforms can dramatically accelerate research and development. sigmaaldrich.comwikipedia.orgrsc.org Such systems allow for rapid screening of reaction conditions and the synthesis of large libraries of derivatives for testing in various applications. rsc.orgchemspeed.com The integration of artificial intelligence and machine learning algorithms can further optimize these automated processes, predicting the best conditions with fewer experiments. rsc.orgbasetwo.ai
The successful integration of these technologies will enable more efficient, on-demand, and reproducible production of this compound and its derivatives. wikipedia.org
Advanced Material Integration and Performance Optimization for Specific Applications
The functional groups on this compound—the phenolic hydroxyl and the methoxymethyl ether—make it a versatile building block for advanced materials. mdpi.com The hydroxyl group can be used to incorporate the molecule into polymer chains, while the ether group can be modified to tune properties.
Future research will focus on:
Polymer Synthesis: Using phenolic compounds as monomers or additives to create high-performance polymers. elsevier.com Phenolic units can enhance the thermal stability, antioxidant properties, and mechanical strength of materials like phenolic resins or polyolefins. nih.govnih.govmdpi.com
Functional Coatings and Composites: Incorporating this phenol into coatings could improve adhesion and durability. As a component in composite materials, it could enhance the interface between different phases, leading to stronger and more resilient products.
Performance Optimization: Tailoring the structure of the phenol derivative is a key strategy to improve the biological or physical properties of the final material. mdpi.com Systematic modification and testing are needed to optimize performance for specific uses, such as in electronics, adhesives, or biomedical applications.
Table 2: Potential Applications in Advanced Materials
| Application Area | Role of this compound Derivative | Desired Performance Enhancement |
| Polymers & Resins | Monomer or cross-linking agent | Improved thermal stability, mechanical strength, antioxidant properties. elsevier.comnih.gov |
| Adhesives & Coatings | Component to enhance bonding | Increased adhesion, durability, and chemical resistance. |
| Composites | Interfacial modifier | Better stress transfer between matrix and reinforcement, leading to tougher materials. |
In-depth Mechanistic Understanding of Complex Catalytic Transformations
To design better catalysts and optimize reaction conditions, a fundamental understanding of the reaction mechanism—the step-by-step pathway from reactants to products—is essential. smu.edu For reactions involving phenols, this can be complex due to the multiple possible reaction sites on the molecule. researchgate.netacs.org
Future research will employ a combination of advanced techniques:
Experimental Studies: Kinetic analyses, isotopic labeling, and spectroscopic methods can provide crucial data about reaction rates and the identity of transient intermediates. acs.org
Computational Chemistry: Techniques like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and understand the electronic factors that control the reaction. smu.eduresearchgate.netacs.org This computational analysis can help explain experimental observations, such as product selectivity, and predict the outcomes of new reactions. rsc.org
A detailed mechanistic understanding of processes like phenol oxidation, alkylation, and cross-coupling will enable the rational design of more efficient and selective synthetic methods. researchgate.netacs.orgnih.govnih.govacs.org
Sustainable Production Methods and Waste Minimization Strategies
The principles of green chemistry aim to make chemical manufacturing more environmentally friendly. numberanalytics.comwjarr.compnas.org This involves preventing waste rather than treating it, maximizing the incorporation of all starting materials into the final product (atom economy), and using renewable resources and safer solvents. numberanalytics.comskpharmteco.com
Future research will focus on several key areas for the production of this compound:
Renewable Feedstocks: Exploring pathways to synthesize phenols from renewable biomass sources like lignin (B12514952), which is a natural polymer rich in phenolic units. mdpi.comnih.govfrontiersin.orgrsc.org
Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents. wjarr.com
Catalyst Recycling: Developing processes where the catalyst can be easily separated from the product and reused, which reduces waste and cost. rsc.org
Waste Minimization: Designing synthetic routes that are highly efficient and produce minimal byproducts. wjarr.comsolubilityofthings.com Metrics like the E-Factor (kilograms of waste per kilogram of product) and Process Mass Intensity (PMI) are used to benchmark the sustainability of a process. pnas.orgskpharmteco.com
By adopting these strategies, the chemical industry can move towards more sustainable and economically viable methods for producing valuable phenolic compounds. mdpi.comyedarnd.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
